molecular formula C24H32O4 B127669 Scillarenin CAS No. 465-22-5

Scillarenin

Cat. No.: B127669
CAS No.: 465-22-5
M. Wt: 384.5 g/mol
InChI Key: OVUOVMIMOCJILI-KFZANIOBSA-N
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Description

Scillarenin is a naturally occurring compound classified as a bufadienolide, a type of cardiac glycosideThis compound has a molecular formula of C24H32O4 and a molecular weight of 384.52 g/mol . It is known for its potent biological activities, particularly its effects on the cardiac muscle.

Mechanism of Action

Target of Action

Scillarenin primarily targets the Na+/K±ATPase (NKA) , a plasma membrane ion pump that uses ATP to maintain the resting potential of all human cells . Inhibition of the NKA leads to cell swelling and death .

Mode of Action

This compound interacts with its target, the NKA, by inhibiting its function. This inhibition leads to cell swelling and eventually cell death . The compound has also been shown to inhibit P-glycoprotein in porcine brain capillary endothelial cells (PBCECs), which is a major obstacle for effective chemotherapy of brain tumors .

Biochemical Pathways

It is known that the inhibition of the nka disrupts the transmembrane concentration gradients of both sodium and potassium . This disruption can lead to a variety of downstream effects, including cell swelling and death .

Pharmacokinetics

It is known that this compound can inhibit p-glycoprotein, which plays a crucial role in drug transport across the blood-brain barrier . This suggests that this compound may have the potential to improve the efficacy of therapy regimens in treating brain diseases .

Result of Action

The primary result of this compound’s action is cell death, caused by the swelling of cells due to the inhibition of the NKA . This can potentially be leveraged for therapeutic purposes, particularly in the treatment of cancer, where inducing cell death in cancerous cells is a common treatment strategy .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, this compound’s ability to inhibit P-glycoprotein at the blood-brain barrier suggests that it may be particularly effective in the brain environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Scillarenin can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the hydrolysis of proscillaridin, another cardiac glycoside, to yield this compound . The reaction typically requires acidic conditions and elevated temperatures to facilitate the hydrolysis process.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources, particularly from Drimia maritima. The plant material is macerated in toluene and allowed to stand for several days at temperatures between 25°C and 37°C to prevent enzymatic hydrolysis. This is followed by exhaustive extraction using a water-alcohol mixture .

Chemical Reactions Analysis

Types of Reactions: Scillarenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and various substituted compounds depending on the reagents used.

Scientific Research Applications

Scillarenin has a wide range of scientific research applications:

Comparison with Similar Compounds

Scillarenin is unique among cardiac glycosides due to its specific structural features and potent biological activity. Similar compounds include:

This compound stands out due to its specific inhibition of the sodium-potassium ATPase enzyme and its unique structural characteristics, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

5-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,13-14,17-20,25,27H,4-5,7-12H2,1-2H3/t17-,18+,19-,20+,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUOVMIMOCJILI-KFZANIOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878661
Record name Scillarenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-22-5
Record name Scillarenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scillarenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scillarenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCILLARENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA96RSL6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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